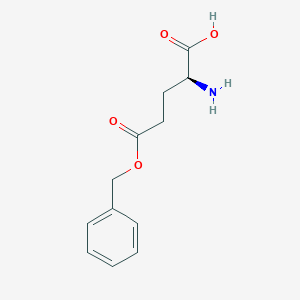

gamma-Benzyl L-glutamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1676-73-9 |

|---|---|

Molecular Formula |

C12H14NO4- |

Molecular Weight |

236.24 g/mol |

IUPAC Name |

(2S)-2-amino-5-oxo-5-phenylmethoxypentanoate |

InChI |

InChI=1S/C12H15NO4/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,15,16)/p-1/t10-/m0/s1 |

InChI Key |

BGGHCRNCRWQABU-JTQLQIEISA-M |

SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)[O-])N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)[O-])N |

Other CAS No. |

25014-27-1 1676-73-9 |

physical_description |

White powder; [Acros Organics MSDS] |

Synonyms |

H-Glu(OBzl)-OH; 1676-73-9; L-Glutamicacid5-benzylester; 5-BenzylL-glutamate; (S)-2-Amino-5-(benzyloxy)-5-oxopentanoicacid; L-Glutamicacidgamma-benzylester; Glutamicacid,5-benzylester,L-; 65681-11-0; gamma-BenzylL-glutamate; GAMA-BENZYLL-GLUTAMATE; BGGHCRNCRWQABU-JTQLQIEISA-N; MFCD00002633; SBB063852; (2S)-2-amino-5-(benzyloxy)-5-oxopentanoicacid; Pblgpolymer; L-Glutamicacid,5-(phenylmethyl)ester; .gamma.-BenzylL-glutamate; Poly(5-benzylL-glutamate); (2S)-2-amino-4-[benzyloxycarbonyl]butanoicacid; 5-BenzylL-glutamatepolymer; L-Glutamicacidpoundinvertedquestionmark-benzylester; Glutamicacid.gamma.-benzylester; (2S)-2-amino-5-(benzyloxy)-5-oxopentanoicacid(non-preferredname); PubChem12970; AC1L3UES |

Origin of Product |

United States |

Synthetic Methodologies for Gamma Benzyl L Glutamate and Its N Carboxyanhydride Nca Derivative

Chemical Synthesis Routes to Gamma-Benzyl L-glutamate

The preparation of γ-benzyl L-glutamate primarily involves the selective esterification of L-glutamic acid, a readily available starting material. Both chemical and enzymatic methods have been developed to achieve this transformation with high regioselectivity.

Esterification of L-Glutamic Acid

The most common chemical method for synthesizing γ-benzyl L-glutamate is the direct esterification of L-glutamic acid with benzyl (B1604629) alcohol, typically under acidic conditions. This reaction leverages the differential reactivity of the two carboxylic acid groups on the glutamic acid molecule. A well-documented large-scale preparation involves heating L-glutamic acid and benzyl alcohol with sulfuric acid. The mixture is heated to drive the reaction, and water is removed under reduced pressure to shift the equilibrium towards the ester product. The product is then isolated by precipitation after neutralization with a base like sodium bicarbonate, followed by purification steps such as washing and recrystallization to yield the final product as white, shiny plates. Thin-layer chromatography is often used to monitor the reaction and confirm the absence of unreacted glutamic acid in the final product.

Recent research has also explored the use of metal catalysts to promote this esterification. For instance, the use of copper(II) chloride (CuCl₂) has been shown to greatly promote the esterification of L-glutamic acid with benzyl alcohol, reportedly achieving high selectivity and yield for the gamma-benzyl ester.

| Reagents & Conditions | Yield | Purity/Observations | Reference |

| L-Glutamic acid, Benzyl alcohol, 60% Sulfuric acid; 70°C | 693 g from 1416 g starting material | White, shiny plates; m.p. 156.5-157°C after recrystallization | |

| L-Glutamic acid, Benzyl alcohol, CuCl₂ | ~95% | 100% selectivity for γ-ester |

Biocatalytic Approaches for Stereo- and Chemoselective Synthesis

Biocatalytic methods offer an alternative to traditional chemical synthesis, often providing high selectivity under milder conditions. For the synthesis of γ-benzyl L-glutamate, an enzyme-catalyzed hydrolysis approach has been reported. This method starts with the corresponding diester, α,γ-dibenzyl L-glutamate, and uses an enzyme to selectively hydrolyze the ester at the α-position, leaving the desired γ-benzyl ester intact. This enzymatic hydrolysis has been shown to produce a better yield of γ-benzyl L-glutamate compared to some chemical methods. While research has also explored various biocatalytic routes to the α-benzyl L-glutamate isomer, including selective esterification and amide hydrolysis, the selective hydrolysis of the diester remains a key biocatalytic strategy for obtaining the γ-isomer.

Synthesis of this compound N-Carboxyanhydride (BLG-NCA)

The conversion of γ-benzyl L-glutamate to its N-carboxyanhydride (NCA) derivative is a critical step for its subsequent use in ring-opening polymerization to form polypeptides. This transformation involves the formation of a cyclic anhydride (B1165640) from the amino acid's amino and α-carboxyl groups.

Conventional Phosgenation Methods (e.g., using Triphosgene)

The most widely employed method for synthesizing BLG-NCA is the direct phosgenation of γ-benzyl L-glutamate. For safety and handling reasons, the solid phosgene (B1210022) equivalent, triphosgene (B27547) (bis(trichloromethyl)carbonate), is now almost universally used in laboratory settings instead of gaseous phosgene. In a typical procedure, γ-benzyl L-glutamate is suspended in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297), and heated with triphosgene. The reaction proceeds until the solid amino acid dissolves and the solution becomes clear, indicating the formation of the soluble NCA. The reaction is often performed under an inert atmosphere to prevent moisture from hydrolyzing the reagents and product. The yield for this reaction is typically high, often reported in the range of 70-75%.

| Reagent | Solvent | Temperature | Yield | Reference |

| Triphosgene | Anhydrous THF | 50°C | 70-75% | |

| Triphosgene | Anhydrous Ethyl Acetate | Reflux (120°C) | - | |

| Triphosgene | Anhydrous THF | 50°C | - |

Alternative and Green Synthetic Pathways (e.g., Carbamoylation and Nitrosation)

Concerns over the toxicity of phosgene and its derivatives have driven research into alternative, "greener" synthetic pathways for NCAs. One such phosgene-free process reported for the synthesis of BLG-NCA involves a two-step method of carbamoylation followed by nitrosation. This process first involves reacting the amino acid with potassium cyanate (B1221674) to form an N-carbamoylamino acid intermediate. This intermediate is then treated with a nitrosating agent, such as a nitric oxide/oxygen gas mixture, to induce cyclization and form the NCA with satisfactory yields.

Other green chemistry approaches applicable to general NCA synthesis are also being explored. These include using diphenyl carbonate activated by converting the amino acid into an imidazolium (B1220033) salt, or using coupling reagents like n-propylphosphonic anhydride (T3P) with carbon dioxide as the C1 source. These methods avoid halogenated reagents and produce byproducts that are often easier to remove.

Purification and Spectroscopic Characterization of BLG-NCA

Regardless of the synthetic method, the purity of BLG-NCA is paramount for successful polymerization. The primary method for purification is repeated recrystallization. This is commonly achieved by dissolving the crude product in a good solvent like warm THF or ethyl acetate and then precipitating the purified NCA by adding a poor solvent (an anti-solvent) such as n-hexane. The process is often repeated multiple times to remove any unreacted starting material or side products.

The structure and purity of the final BLG-NCA product are confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Spectroscopic Characterization Data for BLG-NCA

| Technique | Solvent/Form | Characteristic Peaks / Chemical Shifts (δ) | Reference |

|---|---|---|---|

| ¹H NMR | CDCl₃ | δ 7.36 (5H, Ar-H), 6.40-6.70 (1H, N-H), 5.14 (2H, CH₂-benzylic), 4.37-4.40 (1H, α-CH), 2.60 (2H, γ-CH₂), 2.13-2.27 (2H, β-CH₂) |

| FTIR | Thin Film / KBr | ~1850 cm⁻¹ (C=O, anhydride), ~1780 cm⁻¹ (C=O, anhydride), ~1738 cm⁻¹ (C=O, ester) | |

Polymerization of Gamma Benzyl L Glutamate N Carboxyanhydride to Poly Gamma Benzyl L Glutamate Pblg

Ring-Opening Polymerization (ROP) Mechanism of NCA Monomers

The ring-opening polymerization of N-carboxyanhydrides can proceed through two principal mechanisms: the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). dcu.ie The dominant pathway is largely determined by the type of initiator used. d-nb.info

In the Normal Amine Mechanism (NAM) , a nucleophilic initiator, typically a primary or secondary amine, attacks the C5 carbonyl carbon of the NCA ring. dcu.ienih.gov This leads to the opening of the anhydride (B1165640) ring to form a carbamic acid intermediate, which then rapidly decarboxylates (loses CO2) to generate a new terminal amine group. dcu.ienih.gov This new amine is then capable of attacking another NCA monomer, propagating the polymer chain. dcu.ie The NAM is favored when using nucleophilic initiators and is crucial for synthesizing well-defined polypeptides with low polydispersity, as the initiation rate is often faster than the propagation rate. dcu.ied-nb.info

The Activated Monomer Mechanism (AMM) is favored when strong, non-nucleophilic bases, such as tertiary amines or metal alkoxides, are used as initiators. dcu.iemdpi.com In this pathway, the initiator acts as a base, abstracting a proton from the nitrogen at the 3-position of the NCA ring to form an NCA anion. dcu.ie This highly reactive anion then attacks the C5 carbonyl of a neutral NCA monomer, propagating the chain. dcu.ie The AMM often leads to very rapid polymerization and the formation of high molecular weight polymers, but typically with broader molecular weight distributions and less control over the final polymer structure. d-nb.infompg.de

In many systems, particularly those initiated by primary or secondary amines in the presence of other bases, both the NAM and AMM can co-exist. mpg.de The ability to control the balance between these mechanisms is key to achieving desired polymer characteristics.

Initiator Systems and Their Influence on Polymerization Control

The choice of initiator is paramount in controlling the ROP of BLG-NCA, dictating the polymerization mechanism, rate, and the characteristics of the resulting PBLG, such as molecular weight, dispersity, and end-group functionality.

Primary amines, such as n-hexylamine, are the most common initiators for the controlled ROP of BLG-NCA via the normal amine mechanism. nih.govnih.gov The primary amine attacks the NCA monomer, leading to ring-opening and the formation of a carbamic acid, which subsequently decarboxylates to generate a new amine for propagation. nih.gov This process allows for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ < 1.2). nih.gov

Secondary amines can also initiate the polymerization, though the mechanism can involve a combination of both NAM and AMM. dcu.ie The presence of tertiary amines, even in small amounts, can significantly accelerate the reaction by promoting the AMM, though this can compromise the controlled nature of the polymerization if not carefully managed. mpg.de It has been shown that using a mixture of primary and tertiary amines can reduce reaction times compared to using a primary amine alone, without sacrificing control, as long as the ratio is optimized. mpg.de

The polymerization kinetics using primary amine initiators can be influenced by reaction conditions. For example, the efficient removal of the CO2 byproduct, such as by purging with nitrogen gas, can drive the carbamic acid-amine equilibrium toward the formation of the active nucleophilic chain ends, thereby accelerating the polymerization rate significantly. nih.govnih.gov

Macroinitiators are pre-existing polymer chains functionalized with initiating groups, used to initiate the polymerization of a second monomer to form block copolymers. This "grafting from" approach is widely used to synthesize PBLG-containing block copolymers with diverse properties and applications. mdpi.com

Amine-terminated polymers are common macroinitiators for BLG-NCA polymerization. For instance, amine-terminated poly(ethylene glycol) (PEG-NH2) can initiate the ROP of BLG-NCA to produce amphiphilic PEG-b-PBLG block copolymers. mdpi.comnih.gov Similarly, poly(L-lactic acid) (PLA-NH2) has been used to create PLA-b-PBLG copolymers. mdpi.com More complex architectures, such as hyperbranched copolymers, have been synthesized using multi-functional macroinitiators like PEG-polyethylenimine (PEG-PEI). nih.gov The synthesis of rod-rod diblock copolymers like poly(3-hexylthiophene)-b-PBLG has been achieved using an amine-terminated P3HT macroinitiator. nih.gov

The use of macroinitiators allows for the combination of the distinct properties of different polymer blocks, such as the water-solubility of PEG and the helical structure of PBLG, into a single macromolecule.

Transition metal complexes have been developed as initiators to exert greater control over NCA polymerization, often leading to living polymerizations with predictable molecular weights and very low dispersities. mdpi.com Complexes of metals like cobalt and nickel, such as (PMe3)4Co or bipyNi(COD), initiate polymerization through a distinct mechanism involving oxidative addition of the metal into the NCA anhydride bond to form a metallacyclic intermediate. dcu.iemdpi.com This approach avoids the carbamic acid step of the NAM and allows for excellent control, though a drawback is the potential for metal contamination in the final polypeptide. dcu.ie

More recently, metal compounds have been used as co-catalysts in conjunction with traditional initiators. For example, zinc acetate (B1210297) (Zn(OAc)2) has been shown to cooperatively catalyze the aniline-initiated ROP of BLG-NCA in dichloromethane (B109758) (DCM), significantly improving control (Đ ~1.16) compared to initiation with aniline (B41778) alone. researchgate.net Nanoscale metal-organic frameworks (MOFs) with Lewis acidic metal centers, like UiO-66 (containing Zr4+), can also act as heterogeneous co-catalysts, activating the NCA monomer's carbonyl group and enabling controlled polymerization. nih.gov

Table 1: Comparison of Zinc Salt Co-catalysts in Aniline-Initiated BLG-NCA Polymerization Polymerization conducted in DCM with a monomer/initiator/catalyst ratio of 100/1/1. Data sourced from researchgate.net.

| Catalyst | Time (h) | Conversion (%) | Mn (GPC, x10⁴ g/mol ) | Đ (PDI) |

| None | 1.0 | >99 | 1.35 | 1.36 |

| Zn(OAc)₂ | 3.0 | >99 | 2.52 | 1.16 |

| ZnCl₂ | 3.0 | >99 | 2.45 | 1.17 |

| Zn(TFA)₂ | 3.0 | >99 | 2.61 | 1.18 |

Ammonium (B1175870) salts, particularly primary ammonium salts, have emerged as effective initiators for the controlled ROP of NCAs. d-nb.info This method relies on an equilibrium between a dormant ammonium chain end and an active amine chain end. d-nb.info The use of primary ammonium hydrochlorides can suppress side reactions like the AMM, leading to well-defined polypeptides. d-nb.infomdpi.com

A significant advancement is the use of an initiator system combining a primary ammonium salt (e.g., pyrenemethylamine hydrochloride) with a tertiary amine (e.g., triethylamine, TEA). d-nb.info The tertiary amine acts as a base to control the concentration of the active primary amine chain ends, thereby controlling the polymerization rate. d-nb.info Increasing the amount of TEA increases the rate, while maintaining excellent control over molecular weight and achieving low dispersity (Đ < 1.1). d-nb.info This system demonstrates "living" characteristics, as the polymerization can be paused by adding acid (to protonate the active amine ends into dormant ammonium ends) and then re-initiated by adding more base. d-nb.info This approach combines the speed of amine-initiated polymerization with the control of living systems. d-nb.infompg.de

Ammonium salts with non-nucleophilic counter-anions, such as tetrafluoroborate (B81430) (BF4-), have also been successfully employed as initiators for BLG-NCA, providing a versatile method for synthesizing well-defined polyglutamates. researchgate.net

Table 2: Effect of Primary Ammonium/Tertiary Amine Ratio on BLG-NCA Polymerization Polymerization initiated with PyA·HCl/TEA in DMF. Data sourced from d-nb.info.

| Initiator System (PyA·HCl:TEA) | Time (h) | Conversion (%) | Mn (SEC, kDa) | Đ (PDI) |

| 1 : 0 | 168 | 13 | 1.9 | 1.07 |

| 1 : 0.2 | 168 | 83 | 29.1 | 1.07 |

| 1 : 0.5 | 168 | >99 | 35.5 | 1.09 |

| 1 : 1.0 | 24 | >99 | 38.0 | 1.09 |

| 1 : 1.5 | 3 | >99 | 42.1 | 1.25 |

Metal-Based Initiators and Catalysts

Kinetic Studies of BLG-NCA Polymerization Processes

Kinetic studies of BLG-NCA polymerization are crucial for understanding the reaction mechanisms and optimizing conditions for controlled synthesis. The polymerization rate is typically monitored by tracking the disappearance of the NCA monomer concentration over time, often using Fourier-transform infrared (FTIR) spectroscopy by observing the decrease in the characteristic anhydride peaks. nih.govchinesechemsoc.org

For primary amine-initiated polymerizations in solvents like DMF, the reaction can take many hours or even days to reach high conversion. nih.govupc.edu However, the kinetics are highly dependent on the solvent and monomer concentration. In solvents with low polarity like DCM, the polymerization of BLG-NCA can exhibit two-stage kinetics: a slow initiation phase followed by a rapid, self-catalyzed propagation stage. acs.org This phenomenon, termed cooperative covalent polymerization (CCP), is attributed to the formation of α-helical secondary structures of the growing PBLG chains, which creates a local environment that accelerates subsequent monomer addition. acs.orgresearchgate.net

The polymerization rate can be expressed by plotting the natural logarithm of the initial monomer concentration over the current concentration (ln([M]0/[M]t)) versus time. nih.gov For a simple first-order process, this plot is linear. However, deviations are common. For instance, in amine-initiated polymerizations, the rate can be affected by a competing equilibrium between the active amine chain end and a dormant carbamic acid, which is formed by reaction with the CO2 byproduct. nih.gov Rapidly removing CO2 shifts this equilibrium, leading to a significant rate increase. nih.govnih.gov

Impact of Reaction Parameters on Polymerization Outcome

The outcome of the polymerization of BLG-NCA is highly sensitive to several reaction parameters, including the choice of solvent, the reaction temperature, and the concentration of the monomer. These factors significantly influence the polymerization rate, the molecular weight and polydispersity of the resulting PBLG, and the occurrence of side reactions.

The solvent plays a crucial role in the polymerization of BLG-NCA, affecting both the reaction kinetics and the properties of the resulting polymer.

Dioxane: Dioxane is a commonly used solvent for the ROP of BLG-NCA. frontiersin.orgresearchgate.netsciengine.com Polymerization in dioxane-containing solvent systems can exhibit autocatalysis, particularly when dioxane is the predominant component in a mixture with dimethylformamide (DMF). wiley.com Studies have shown that PBLG synthesized in dioxane can form fibers with distinct cluster dimensions. acs.org

Dimethylformamide (DMF): DMF is another frequently employed solvent for PBLG synthesis. mdpi.comrsc.org When used in mixtures with dioxane, the composition of the solvent mixture can alter the shape of the conversion versus time plots and the molecular weight of the final polymer. wiley.com In polar DMF, the presence of acids like acetic acid can lead to a fast reaction rate but may result in polypeptides with a bimodal molecular weight distribution. chinesechemsoc.org The solubility of PBLG in DMF makes it a suitable solvent for characterization techniques like gel permeation chromatography (GPC). nih.gov

Ionic Liquids (ILs): The use of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMI][PF6]), as a reaction medium for the ROP of BLG-NCA has been explored. researchgate.net Polymerization in [BMI][PF6] initiated by n-butylamine proceeds as a dispersion and can yield PBLG with a narrow polydispersity and molecular weights close to theoretical values. researchgate.net Compared to conventional organic solvents, polymerization in ILs may result in slightly lower yields due to the heterogeneous nature of the reaction. researchgate.net The nature of the anion and the hydrophobicity of the ionic liquid can have a minor effect on the polymerization rate. researchgate.net

Temperature is a critical parameter that significantly influences the polymerization of BLG-NCA, affecting both the rate of polymerization and the prevalence of side reactions.

Low Temperatures (0°C to Room Temperature): Conducting the polymerization at lower temperatures, such as 0°C, has been shown to be effective in suppressing side reactions. researchgate.netillinois.edursc.org At 0°C, over 90% of the PBLG chains initiated by n-hexylamine in DMF were found to be amino-terminated with a low polydispersity index (PDI). This "living" character at low temperatures allows for the synthesis of well-defined block copolypeptides. Decreasing the temperature from 20°C to 0°C significantly reduces the extent of side reactions, leading to well-defined polymers with low polydispersities. sciengine.com Some studies have even explored cryo-polymerization under frozen conditions (-18°C), which resulted in PBLG with a very narrow molecular weight distribution. researchgate.net

Elevated Temperatures (above 20°C): Increasing the reaction temperature generally accelerates the polymerization rate. However, it also promotes side reactions. sciengine.comillinois.edu For instance, as the temperature increases from 20°C to 60°C, chain-end termination reactions become more prominent, with almost all end-groups becoming pyroglutamates. sciengine.com This leads to an increasing number of "dead" chains as the polymerization progresses. sciengine.com The PDI of PBLG obtained at 60°C has been observed to be higher (e.g., 1.27) compared to that obtained at lower temperatures (e.g., 1.06-1.13). researchgate.net The primary side reaction for BLG-NCA polymerization at elevated temperatures is the cleavage of the γ-benzyl ester by the terminal amine group (a "backbiting" reaction). mdpi.com

The concentration of the BLG-NCA monomer is another key factor influencing the polymerization process.

Influence on Molecular Weight and Polydispersity: Studies have shown a relationship between monomer concentration and the resulting polymer's molecular weight and polydispersity. In some systems, a higher monomer concentration can lead to a higher molecular weight, although the polydispersity may also increase slightly. sciengine.com This can be attributed to the increased viscosity of the reaction medium at high monomer concentrations, which can hinder collisions between the monomer and the active chain ends, resulting in a broader molecular weight distribution. sciengine.com Conversely, other studies suggest that lower monomer concentrations can favor the formation of products with lower polydispersities. researchgate.net

Influence on Polymer Growth and Orientation: In surface-grafted polymerizations, the monomer concentration has a pronounced effect on polymer growth. For concentrations up to 2.0 M, the growth of the grafted polypeptide layer shows a clear dependence on the monomer concentration. acs.org Furthermore, a higher monomer concentration can lead to a more perpendicular orientation of the helical polymer chains with respect to the substrate. acs.org

Controlling Viscosity: A practical consideration is that polymerizations are often conducted at relatively low monomer concentrations (e.g., 0.10 M) to prevent the solution from becoming overly viscous, which can impede stirring and affect the homogeneity of the reaction. nih.gov

Temperature Effects on Polymerization Progression and Side Reactions

Strategies for Molecular Weight and Polydispersity Control in PBLG Synthesis

Achieving precise control over the molecular weight and maintaining a narrow molecular weight distribution (low polydispersity, PDI) are crucial for many applications of PBLG. Several strategies have been developed to achieve this.

Living Polymerization Techniques: The development of "living" polymerization methods, where termination and chain transfer reactions are minimized, is a key strategy. This allows for the synthesis of polymers with predictable molecular weights and low PDIs. nih.gov For example, the use of hexamethyldisilazane (B44280) (HMDS) as an initiator for the ROP of BLG-NCA has been shown to result in a controlled and living polymerization, yielding PBLG with expected molecular weights and narrow PDIs. mdpi.com The living nature of these polymerizations enables the synthesis of well-defined block copolymers. nih.gov

Initiator Selection: The choice of initiator plays a critical role. Primary amine initiators are commonly used, and by carefully selecting the initiator and reaction conditions, the polymerization can be controlled. mdpi.comresearchgate.net For instance, using n-hexylamine at 0°C in DMF allows for the synthesis of PBLG with a low PDI that can re-initiate the polymerization of other NCAs. The use of macroinitiators, such as amine-terminated polystyrene or poly(ethylene glycol), can be employed to create block copolymers with controlled architectures. mdpi.comillinois.edu

Reaction Conditions Optimization: As discussed previously, controlling reaction parameters is vital.

Temperature: Lowering the reaction temperature to 0°C or below is a highly effective method to suppress side reactions and achieve a more controlled polymerization. sciengine.comrsc.org

Pressure: The application of high vacuum can remove the CO2 byproduct of the polymerization, which can affect the kinetics and "livingness" of the reaction. mdpi.comrsc.org Removing CO2 can accelerate the polymerization rate for certain NCA monomers like BLG-NCA. researchgate.net

Monomer Concentration: Adjusting the monomer concentration can be used to influence the molecular weight and PDI, with lower concentrations sometimes favoring lower PDI values. researchgate.netnih.gov

Catalyst Systems: The use of specific catalysts can enhance control over the polymerization. For example, a system composed of zinc acetate and aniline has been shown to mediate the fast ROP of BLG-NCA, producing PBLG with controllable molecular weights and narrow dispersity. researchgate.net

These strategies, often used in combination, provide a powerful toolkit for chemists to synthesize PBLG with tailored molecular characteristics for a wide range of applications.

Advanced Polymer Architectures and Copolymers of Poly Gamma Benzyl L Glutamate

Diblock and Triblock Copolymers Comprising PBLG Segments

Diblock and triblock copolymers containing PBLG segments are a significant class of hybrid materials that merge the properties of rigid polypeptides with those of flexible synthetic polymers. The synthesis of these copolymers typically involves the ring-opening polymerization (ROP) of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), often initiated by a macroinitiator derived from the other polymer block. This approach allows for the creation of well-defined structures with controlled block lengths.

Poly(ethylene glycol)-b-Poly(gamma-benzyl-L-glutamate) Copolymers

Copolymers of poly(ethylene glycol) (PEG) and PBLG are amphiphilic block copolymers that have been extensively studied for their self-assembly properties. nih.govmpg.de The hydrophilic PEG block and the hydrophobic, rod-like PBLG block drive the formation of various nanostructures in solution, such as micelles and vesicles. nih.govmpg.deasianpubs.org

A recent advancement in the synthesis of PEG-b-PBLG copolymers is the use of ring-opening polymerization-induced self-assembly (ROPISA) in an aqueous buffer. nih.govmpg.de This method allows for the rapid synthesis of well-defined amphiphilic block copolymers by using a PEG-NH2 macroinitiator to initiate the polymerization of BLG-NCA. nih.gov This technique has been shown to produce copolymers with multiple levels of organization, a feature previously observed primarily in natural materials. nih.govmpg.de

The self-assembly of these copolymers is influenced by a delicate balance of interactions, including the crystallization of PEG, the formation of α-helical or β-sheet secondary structures by the PBLG block, and microphase separation. nih.govmpg.deijert.org For instance, novel AB2 type miktoarm-star copolymers of α-methoxy-poly(ethylene glycol)-b-poly(gamma-benzyl-L-glutamate)2 have been synthesized and shown to form spherical core/shell micelles in aqueous solution. nih.gov The size of these micelles typically ranges from 20-50 nm. nih.gov Furthermore, bioreducible PEG-SS-PBLG diblock copolymers, containing a disulfide bond, have been developed for intracellular drug delivery, demonstrating the functional potential of these materials. nih.gov

The properties and self-assembly of PEG-b-PBLG copolymers can be tuned by varying the block lengths and the synthesis method. For example, blending PBLG-block-PEG and PBLG-graft-PEG copolymers can lead to the formation of tree-like polymeric micelles. asianpubs.org The molecular weight of these copolymers can be determined using techniques like 1H NMR and viscosity measurements. asianpubs.orgnih.gov

Table 1: Examples of PEG-b-PBLG Copolymer Systems and Their Characteristics

| Copolymer Architecture | Synthesis Method | Key Findings | Reference |

| PEG-b-PBLG | ROPISA in aqueous buffer | Unprecedented six levels of organization. | nih.govmpg.de |

| mPEG-b-(PBLG)2 (AB2 type) | ROP of BLG-NCA initiated by mPEG-(NH2)2 | Formation of spherical core/shell micelles (20-50 nm). | nih.gov |

| PEG-SS-PBLG | ROP of BLG-NCA | Bioreducible micelles for intracellular drug delivery. | nih.gov |

| PBLG-b-PEG / PBLG-g-PEG Blend | NCA method and ester exchange | Self-assembly into tree-like polymeric micelles. | asianpubs.org |

Poly(propylene glycol)-b-Poly(gamma-benzyl-L-glutamate) Copolymers

Triblock copolymers of the PBLG-PPG-PBLG type have been synthesized through the ring-opening polymerization of BLG-NCA using poly(propylene glycol) bis(2-aminopropyl ether) as a macroinitiator. mdpi.com These materials exhibit interesting shape memory properties. mdpi.com

Characterization using Fourier-Transform Infrared Spectroscopy (FTIR) reveals that these copolymers possess both α-helical and β-sheet secondary structures. mdpi.com The shape memory behavior is notable, with a shape recovery rate of 100% and a recovery time of less than 120 seconds. mdpi.com This combination of properties makes them promising candidates for intelligent polypeptide materials in biomedical applications. mdpi.comgrafiati.com

Table 2: Properties of Shape Memory PBLG-PPG-PBLG Copolymers

| Property | Value/Observation | Reference |

| Synthesis Method | Ring-opening polymerization of BLG-NCA with PPG-diamine macroinitiator. | mdpi.com |

| Secondary Structure | Presence of both α-helical and β-sheet conformations. | mdpi.com |

| Shape Recovery Rate | 100% | mdpi.com |

| Shape Recovery Time | < 120 seconds | mdpi.com |

Polylactide-b-Poly(gamma-benzyl-L-glutamate) Copolymers

Hybrid copolymers of polylactide (PLA) and PBLG are of significant interest due to their biodegradability and potential for creating unique nanostructures. The synthesis often involves the ring-opening polymerization of BLG-NCA initiated by an amino-functionalized PLA macroinitiator. bio-materials.com.cnmdpi.com

One notable architecture is a Y-shaped copolymer, poly(L-lactide)2-b-poly(g-benzyl-L-glutamate) (PLLA2-b-PBLG). bio-materials.com.cn The self-assembly of this copolymer is highly dependent on the solvent and the relative block lengths. bio-materials.com.cn In toluene (B28343), copolymers with a sufficiently long PBLG block can form transparent gels, while in benzyl (B1604629) alcohol, they can form nano-scale fibrous aggregates. bio-materials.com.cn The helical conformation of the PBLG segment plays a crucial role in these self-assembly processes. bio-materials.com.cn

The incorporation of a third block, such as polyethylene (B3416737) glycol, can lead to the formation of triblock copolymers like PEG-b-PLLA-b-PBLG, further expanding the range of accessible properties and applications. mdpi.com

Table 3: Self-Assembly of Y-Shaped PLLA2-b-PBLG Copolymers

| Solvent | PBLG Block Length (DP) | Observed Morphology | Reference |

| Toluene | ≥ 54 | Transparent gel | bio-materials.com.cn |

| Benzyl Alcohol | ≈ 190 | Gel | bio-materials.com.cn |

| Benzyl Alcohol | ≈ 54 | Nano-scale fibrous aggregates | bio-materials.com.cn |

Copolymers with Synthetic Polymer Blocks (e.g., Polystyrene, Polybutadiene (B167195), Poly(2-ethyl-2-oxazoline))

PBLG has been successfully copolymerized with a variety of other synthetic polymers, leading to materials with diverse properties and morphologies.

Polystyrene (PS): Diblock copolymers of PBLG and polystyrene (PBLG-b-PS) have been synthesized and studied for their conformational stability and self-assembly. researchgate.netmdpi.com The attachment of the PS block to either the N-terminus or C-terminus of the PBLG chain can influence the helix-coil transformation of the PBLG segment. researchgate.net These copolymers can also be used to create cross-linked star polymers. mdpi.com

Polybutadiene (PB): A-B-A type triblock copolymers composed of PBLG as the 'A' block and polybutadiene as the 'B' block (GBG) have been prepared. kyoto-u.ac.jpscispace.com In a helicogenic solvent, these copolymers adopt a "once-broken rod" conformation, with two rigid PBLG rods linked by a flexible PB joint. kyoto-u.ac.jp

Poly(2-ethyl-2-oxazoline) (PEtOx): Amphiphilic rod-coil block copolymers of PBLG and PEtOx have been synthesized. mdpi.com In aqueous environments, they self-assemble into spherical micelles or vesicles. mdpi.com In helicogenic solvents for PBLG, such as toluene or benzyl alcohol, a wider range of morphologies including spheres, vesicles, ribbons, and tubes can be observed. mdpi.comnih.govnih.gov The synthesis often follows a "grafting-from" approach, where a PEtOx macroinitiator is used to initiate the polymerization of BLG-NCA. nih.govnih.gov

Table 4: Examples of PBLG Copolymers with Other Synthetic Blocks

| Copolymer | Architecture | Key Feature/Finding | Reference |

| PBLG-b-PS | Diblock | Terminus attachment affects helix-coil transition. | researchgate.net |

| PBLG-b-PB-b-PBLG | Triblock (A-B-A) | "Once-broken rod" conformation in solution. | kyoto-u.ac.jp |

| PBLG-b-PEtOx | Diblock (rod-coil) | Diverse self-assembled morphologies depending on the solvent. | mdpi.com |

Polypeptide-b-Peptide Hybrid Copolymers (e.g., Coiled-Coil Peptides)

A sophisticated approach to creating functional nanomaterials involves the combination of PBLG with sequence-designed peptides, particularly those that form coiled-coils. nih.govuniversiteitleiden.nlnih.gov This strategy allows for the non-covalent assembly of block copolymers. For example, a PBLG block functionalized with a peptide sequence 'E' can specifically interact with a complementary peptide 'K', which can be attached to another polymer like PEG. nih.gov

This modular approach enables the formation of various nanostructures, such as polymersomes and bicelles, in water at neutral pH. nih.govnih.gov The size, morphology, and surface functionality of these assemblies can be precisely controlled by selecting the appropriate modular building blocks. nih.gov This method has been used to create polypeptide-b-peptide amphiphiles (PbP-A) that self-assemble into nanoparticles with tunable properties. universiteitleiden.nl

Graft Copolymers Based on PBLG Backbones

Graft copolymers with a rigid PBLG backbone and flexible side chains represent another important class of advanced polymer architectures. These materials exhibit unique self-assembly behaviors due to the interplay between the rigid main chain and the grafted flexible chains. ecust.edu.cn

One example is PBLG-g-PEG, where hydrophilic PEG side chains are grafted onto a hydrophobic PBLG backbone. asianpubs.orgecust.edu.cn These copolymers can be synthesized via an ester exchange reaction. asianpubs.org In selective solvents, they can form spindle-like micelles where the rigid PBLG backbones align in the core, surrounded by the stabilizing PEG chains. ecust.edu.cn The degree of grafting can be controlled by adjusting the reaction conditions. ecust.edu.cn

Another example is PBLG-g-Polytetrahydrofuran (PTHF), synthesized by the controlled termination of living PTHF chains with functional groups along the PBLG backbone. acs.org The grafting density can be controlled, which in turn influences the secondary structure of the PBLG backbone and the crystallization behavior of the graft copolymer. acs.org These graft copolymers have shown no cytotoxicity and exhibit low water absorption. acs.org

Table 5: Characteristics of Graft Copolymers with a PBLG Backbone

| Graft Copolymer | Synthesis Method | Key Properties and Findings | Reference |

| PBLG-g-PEG | Ester exchange reaction | Formation of spindle-like micelles. | ecust.edu.cn |

| PBLG-g-PTHF | Controlled termination of living PTHF | Tunable grafting density, α-helical structure retention, low cytotoxicity. | acs.org |

Star Polymers and Other Complex Topologies from Gamma-Benzyl L-glutamate Oligomers

The synthesis of poly(γ-benzyl-L-glutamate) (PBLG) with advanced polymer architectures, such as star-shaped and dendritic topologies, has garnered significant research interest. These complex structures are typically created through the ring-opening polymerization (ROP) of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) initiated from a multifunctional core. This approach allows for the creation of well-defined macromolecules with a high density of polymer arms, leading to unique physical and chemical properties compared to their linear counterparts.

Star-Shaped Poly(γ-benzyl-L-glutamate)

Star-shaped PBLG polymers consist of multiple linear PBLG arms radiating from a central core. The core can be derived from various multifunctional initiators, which dictates the number of arms in the final star polymer.

One effective method involves the use of dendritic initiators, such as polypropylene (B1209903) imine (PPI) dendrimers. By systematically varying the dendrimer generation (from 8 to 64 terminal amine groups) and the ratio of the dendrimer to the BLG-NCA monomer, a range of star-shaped PBLG architectures can be achieved. rsc.org This strategy has been shown to produce star polymers with high molar masses, reaching up to 500,000 g/mol , which are not readily attainable with linear PBLG synthesis. rsc.org

Another class of initiators for star PBLG synthesis is cyclotriphosphazenes. For instance, hexakis(4-aminomethylphenoxy)cyclotriphosphazene, which has six primary amine groups, can initiate the ROP of BLG-NCA to yield well-defined six-arm star polyglutamates. These star polymers exhibit narrow molecular weight distributions, with polydispersity indices (M̄w/M̄n) ranging from 1.10 to 1.33. researchgate.net The conformation of the PBLG arms in these star polymers is dependent on the degree of polymerization (DP) of each arm, transitioning from a β-sheet to an α-helical structure as the chain length increases. researchgate.net

The table below summarizes the characteristics of star-shaped PBLG synthesized using a cyclotriphosphazene (B1200923) initiator.

| Initiator | Number of Arms | DP per Arm (DPn/6) | M̄n (GPC) | M̄w/M̄n | Conformation |

| Hexakis(4-aminomethylphenoxy)cyclotriphosphazene | 6 | 7 | 8,800 | 1.10 | β-Sheet |

| Hexakis(4-aminomethylphenoxy)cyclotriphosphazene | 6 | 12 | 14,000 | 1.17 | β-Sheet + α-Helix |

| Hexakis(4-aminomethylphenoxy)cyclotriphosphazene | 6 | 21 | 25,000 | 1.25 | α-Helix |

| Hexakis(4-aminomethylphenoxy)cyclotriphosphazene | 6 | 32 | 39,000 | 1.33 | α-Helix |

| Data sourced from research on star-shaped poly(γ-benzyl-L-glutamate)s with a cyclotriphosphazene core. researchgate.net |

Dendritic and Other Complex Architectures

Beyond simple star polymers, more complex, highly branched structures like dendritic and arborescent PBLG have been developed. These polymers are characterized by a branched-on-branched topology. For example, amphiphilic dendritic copolymers with a hydrophobic arborescent PBLG core and hydrophilic poly(ethylene oxide) (PEO) arms have been synthesized. mdpi.com These structures are created in a generational approach, similar to dendrimers, allowing for control over the branching density of the core. mdpi.com

Coil-rod copolymers with a dendritic polyethylene (DPE) core and multiple helical PBLG arms represent another sophisticated architecture. nih.gov In one study, an amino-functionalized DPE with 11 arms was used as a macroinitiator for the ROP of BLG-NCA. nih.gov The resulting DPE-(PBLG)11 copolymers were found to form thermoreversible gels in toluene, with the dendritic topology of the core influencing the critical gelation concentration. nih.gov

The molecular characteristics of these coil-rod copolymers are detailed in the table below.

| Copolymer | DP of PBLG Arms | M̄n (¹H NMR) ( g/mol ) |

| DPE-(PBLG)11 | 23 | 34,700 |

| DPE-(PBLG)11 | 31 | 44,800 |

| DPE-(PBLG)11 | 45 | 61,800 |

| Data sourced from research on coil-rod copolymers with a dendritic polyethylene core and multiple helical poly(γ-benzyl-L-glutamate) arms. nih.gov |

Furthermore, the synthesis of highly uniform oligomers of γ-benzyl-L-glutamate has been reported as a foundational step toward producing star polymers with rigid arms. These oligomers, with designed lengths of 4, 8, 12, and 16 repeating units, can serve as initiators for the growth of larger, well-defined star architectures.

Post Polymerization Modification and Derivatization of Poly Gamma Benzyl L Glutamate

Selective Deprotection of Benzyl (B1604629) Groups to Yield Poly(L-glutamic acid) (PGA)

The conversion of PBLG to poly(L-glutamic acid) (PGA) by removing the benzyl protecting groups is a fundamental and widely employed modification. sciengine.com This process unmasks the carboxylic acid groups, transforming the hydrophobic PBLG into a water-soluble, functional polypeptide. mdpi.com The choice of deprotection method is critical as it can significantly impact the molecular weight and structural integrity of the resulting PGA. sciengine.comresearchgate.net

Acid-Mediated Deprotection Methods (e.g., using HBr/Acetic Acid)

A common and efficient method for the debenzylation of PBLG involves the use of a solution of hydrogen bromide (HBr) in acetic acid. sciengine.comresearchgate.net This strong acidic environment effectively cleaves the benzyl ester linkage.

The reaction is typically carried out by dissolving PBLG in a suitable solvent like dichloroacetic acid or trifluoroacetic acid, followed by the addition of the HBr/acetic acid solution. sciengine.commdpi.comgoogle.com The mixture is stirred for a specific duration, usually at room temperature or slightly elevated temperatures, to ensure complete removal of the benzyl groups. sciengine.comgoogle.comacs.org The resulting PGA is then precipitated in a non-solvent such as diethyl ether, purified through dialysis to remove residual reagents and by-products, and finally obtained as a solid product after lyophilization. sciengine.commdpi.com

While this method is highly effective for deprotection, a significant drawback is the potential for considerable cleavage of the polypeptide backbone, leading to a reduction in the molecular weight of the final PGA product. sciengine.com

Table 1: Research Findings on Acid-Mediated Deprotection of PBLG

| Starting Polymer | Reagents | Reaction Conditions | Outcome | Reference |

| Poly(γ-benzyl-L-glutamate) (PBLG) | HBr/Acetic Acid (33 wt.%) in Dichloroacetic Acid | 30°C for 1 hour | Efficient removal of benzyl groups, but significant chain cleavage observed. | sciengine.com |

| Poly(γ-benzyl-L-glutamate) (PBLG) | HBr/Acetic Acid (33 wt.%) in Trifluoroacetic Acid | Room temperature for 90 minutes | Quantitative deprotection achieved. | mdpi.com |

| Arborescent Poly(γ-benzyl-L-glutamate) | HBr/Acetic Acid (33 wt.%) in Trifluoroacetic Acid | Stirred for 3 hours | Successful acidolysis with near-complete removal of benzyl groups. | acs.org |

| Random copolymers of γ-benzyl-L-glutamate, Nε-benzylcarbonyl-L-lysine, and L-alanine | HBr/Acetic Acid (33%) in Trifluoroacetic Acid | Not specified | Removal of benzyl protecting groups from glutamate (B1630785) and lysine (B10760008) residues. | mdpi.com |

Base-Mediated Deprotection Methods (e.g., using NaOH)

An alternative to acid-mediated deprotection is the use of basic conditions, with sodium hydroxide (B78521) (NaOH) being a commonly used reagent. sciengine.comresearchgate.net This method involves the saponification of the benzyl ester groups.

In a typical procedure, PBLG is dissolved in a solvent like 1,4-dioxane, and an aqueous solution of NaOH is added. sciengine.com The reaction mixture is stirred at room temperature for several hours to facilitate the hydrolysis of the ester bonds. sciengine.com The resulting PGA sodium salt is then precipitated, purified by dialysis, and lyophilized. sciengine.com

A primary concern with base-mediated deprotection is the risk of racemization at the α-carbon of the amino acid residues along the polypeptide backbone. nih.gov This can alter the stereochemistry and, consequently, the biological and physical properties of the resulting polymer.

Table 2: Research Findings on Base-Mediated Deprotection of PBLG

| Starting Polymer | Reagents | Reaction Conditions | Outcome | Reference |

| Poly(γ-benzyl-L-glutamate) (PBLG) | 1.0 M NaOH aqueous solution in 1,4-dioxane | Room temperature for 12 hours | Deprotection of benzyl groups. | sciengine.com |

| Hex-poly(benzyl-L-glutamate) | NaOH | Not specified | Successful deprotection, considered the most consistent and efficient method in the study. | uah.edu |

Silane-Based Deprotection for Minimized Chain Cleavage (e.g., Trimethylsilyl (B98337) Iodide)

To overcome the limitations of acid- and base-mediated methods, particularly the issue of peptide bond cleavage, silane-based reagents have been explored. Trimethylsilyl iodide (TMSI) has emerged as a mild and effective deprotecting agent that minimizes chain scission. sciengine.comresearchgate.netnih.gov

The deprotection with TMSI is typically performed by dissolving PBLG in a dry solvent such as dichloromethane (B109758), followed by the addition of excess TMSI under an inert atmosphere. sciengine.com The reaction is often carried out at elevated temperatures for a prolonged period to ensure complete deprotection. sciengine.com The mechanism involves the reaction of TMSI with the benzyl ether, leading to the formation of a silyl (B83357) ether and iodoalkane, which can then be hydrolyzed to the carboxylic acid. wikipedia.org Studies have shown that this method can effectively remove the benzyl groups while preserving the degree of polymerization of the polypeptide. sciengine.comresearchgate.net This makes it a preferred method for synthesizing high-molecular-weight PGA. nih.gov

Table 3: Research Findings on Silane-Based Deprotection of PBLG

| Starting Polymer | Reagents | Reaction Conditions | Outcome | Reference |

| Poly(γ-benzyl-L-glutamate) (PBLG) brush polymers | Trimethylsilyl iodide (TMSI) | Room temperature for 24 hours | Complete cleavage of benzyl protecting groups with minimal to no cleavage of the polymer backbone. | nih.gov |

| Poly(γ-benzyl-L-glutamate) (PBLG) | Trimethylsilyl iodide (TMSI) in dry dichloromethane | 40°C for 24 hours under nitrogen | Minimized chain cleavage and retention of the degree of polymerization. | sciengine.com |

| Hex-poly(benzyl-L-glutamate) | Trimethylsilyl iodide (TMSI) | Not specified | Successful deprotection. | uah.edu |

Functionalization of PBLG Side Chains via Chemical Transformations

Beyond complete deprotection, the benzyl ester side chains of PBLG can be chemically transformed to introduce a wide array of functional groups. This functionalization allows for the creation of tailor-made polypeptides with specific properties and functionalities.

Ester Exchange Reactions for Introducing Diverse Functional Groups (e.g., Chloro, Azido (B1232118), Allyl, Propargyl)

Ester exchange, or transesterification, is a powerful method for modifying the side chains of PBLG. This reaction allows for the direct replacement of the benzyl group with other functional alcohols, introducing groups such as chloro, azido, allyl, and propargyl moieties. researchgate.netbio-materials.com.cnresearchgate.net

This process is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), in a suitable solvent like 1,2-dichloroethane. researchgate.netbio-materials.com.cn By reacting PBLG with a functional alcohol in the presence of the catalyst, functionalized PBLG copolymers can be synthesized without the need for protection and deprotection steps. researchgate.netresearchgate.net The degree of functionalization can be controlled by adjusting the reaction conditions, such as the ratio of the functional alcohol to the PBLG repeating units. researchgate.net This approach provides a convenient route to a variety of functional polypeptides that can be further modified, for example, through click chemistry reactions on the introduced azido or propargyl groups. bio-materials.com.cnresearchgate.net

Table 4: Research Findings on Ester Exchange Reactions of PBLG

| Functional Alcohol | Catalyst | Reaction Conditions | Introduced Functional Group | Reference |

| 2-Chloroethanol | p-Toluenesulfonic acid (p-TSA) | 55°C for 24 hours in 1,2-dichloroethane | Chloro | researchgate.netbio-materials.com.cn |

| 2-Azidoethanol | p-Toluenesulfonic acid (p-TSA) | 55°C for 24 hours in 1,2-dichloroethane | Azido | researchgate.netbio-materials.com.cnresearchgate.net |

| Allyl alcohol | p-Toluenesulfonic acid (p-TSA) | 55°C for 24 hours in 1,2-dichloroethane | Allyl | researchgate.netbio-materials.com.cnresearchgate.net |

| Propargyl alcohol | p-Toluenesulfonic acid (p-TSA) | 55°C for 24 hours in 1,2-dichloroethane | Propargyl | researchgate.netbio-materials.com.cnresearchgate.net |

Conjugation Strategies for Integrating Specific Ligands

The functional groups introduced onto the PBLG backbone, or the carboxylic acid groups of the derived PGA, can serve as handles for conjugating specific ligands. This strategy is widely used to attach molecules such as drugs, targeting moieties, or imaging agents to the polypeptide.

For instance, after converting chloro-functionalized PBLG to an azido-functionalized polymer, alkyne-containing ligands like D-mannose can be attached via copper-catalyzed azide-alkyne cycloaddition (click chemistry). escholarship.org This results in the formation of glycosylated polypeptides. escholarship.org Similarly, the carboxylic acid groups of PGA can be activated, for example using carbodiimide (B86325) chemistry, to form amide bonds with amine-containing ligands. acs.org These conjugation strategies are crucial for developing advanced biomaterials, such as targeted drug delivery systems.

Structural and Conformational Investigations of Poly Gamma Benzyl L Glutamate

Determination of Secondary Structures (e.g., Alpha-Helix, Beta-Sheet) in Various States

PBLG is known to adopt different secondary structures, primarily the α-helix, β-sheet, and random coil, depending on factors like the solvent, temperature, and its molecular weight. aip.org

In many organic solvents, such as chloroform (B151607), dioxane, and m-cresol (B1676322), high-molecular-weight PBLG predominantly exists in a rigid α-helical conformation. ontosight.aiaip.orgresearchgate.net This helical structure is stabilized by intramolecular hydrogen bonds between the amide groups of the peptide backbone. ontosight.ainih.gov The solvent environment can influence the stability of this conformation. For instance, dichloromethane (B109758) is a strong helicogenic solvent that can cause PBLG helices to aggregate. aip.org Conversely, the introduction of trifluoroacetic acid (TFA) to a dichloromethane solution can induce a transition from an α-helix to a random coil. nih.gov The concentration of TFA dictates the extent of this transition; for example, a 15 or 20 vol.% TFA solution in chloroform can lead to a polyproline II conformation. chemicke-listy.cz

The solid state of PBLG also exhibits these secondary structures. Electrospinning of PBLG solutions, even those containing random coils, predominantly induces an α-helical conformation in the resulting fibers. nih.gov The degree of crystallinity in these fibers is higher when the pre-spun solution has a higher α-helical content. nih.gov In some cases, PBLG can form β-sheet structures. For instance, oligopeptides of γ-benzyl-L-glutamate with a low degree of polymerization (below 18) can exist as a mixture of lamellar assemblies of β-sheets and columnar hexagonal arrangements of α-helices. nih.govacs.org For longer chains, the α-helical conformation is more stable due to intramolecular hydrogen bonds. nih.govacs.org The transition from an α-helix to a β-sheet is a phenomenon observed in various protein systems and can be induced by factors like stretching. mit.edunih.govnih.gov In certain block copolymers, PBLG segments can be induced to transition from an α-helix to a β-sheet upon heating. osti.gov

The aggregation of PBLG helices can lead to the formation of liquid crystalline phases, particularly cholesteric liquid crystals, at high concentrations in certain solvents like benzene. researchgate.netchemicke-listy.cz

Spectroscopic Characterization Techniques (e.g., FTIR, NMR, UV-Vis Spectroscopy)

Spectroscopic methods are essential for elucidating the secondary structure and dynamics of PBLG.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the secondary structure of polypeptides. The amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands are particularly informative.

α-helix: Characterized by an amide I band around 1650-1653 cm⁻¹ and an amide II band around 1546-1548 cm⁻¹. nih.govmyu-group.co.jp

β-sheet: Shows an amide I band near 1628-1630 cm⁻¹ and an amide II band around 1529-1530 cm⁻¹. nih.govresearchgate.net

Random Coil: While not explicitly detailed with band positions in the provided context, it is a distinct conformation identifiable by FTIR. nih.gov

Studies have used FTIR to confirm the α-helical content in electrospun PBLG fibers and to observe the α-helix to β-sheet transition in block copolymers. nih.govmdpi.com For example, in a study of P4VP-b-PBLG diblock copolymers, the disappearance of the terminal azido (B1232118) group signal at 2189 cm⁻¹ in the FTIR spectrum confirmed the successful synthesis of the copolymer. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the conformation and dynamics of PBLG in solution. Two-dimensional NMR techniques, such as 2DNOE (Nuclear Overhauser Effect), can be used to determine proton-proton distances, which in turn define the polymer's conformation. acs.org For a 20 amino acid α-helix of PBLG, the proton-proton distances determined by 2DNOE were consistent with those expected for an α-helix. acs.org

¹H NMR is also routinely used to confirm the chemical structure of PBLG and its copolymers. scirp.orgresearchgate.netrsc.org For instance, in the synthesis of P4VP-b-PBLG, the presence of characteristic proton signals for both P4VP and PBLG blocks in the ¹H NMR spectrum verified the formation of the diblock copolymer. scirp.org Furthermore, ²H NMR has been employed to study the thermoresponsive behavior of PBLG-based alignment media, revealing a 90° flip of the polymer helix with respect to the external magnetic field in certain solvents. nih.gov

UV-Vis Spectroscopy: While not as commonly used for secondary structure determination as FTIR or CD, UV-Vis spectroscopy can be used to monitor conformational changes. The provided context does not offer specific examples of its application to PBLG secondary structure analysis.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of chiral molecules like PBLG. In conjunction with viscosity measurements and FTIR, CD has been used to characterize the conformational changes of PBLG from α-helix to random coil in different solvent mixtures. nih.gov It was found that in ethylene (B1197577) dichloride solution, the PBLG block in a copolymer exists in a right-handed α-helical conformation. kpi.ua

Chromatographic Characterization (e.g., GPC, SEC, HPLC) for Polymer Molecular Weight and Polydispersity

Chromatographic techniques are crucial for determining the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of PBLG polymers.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC and SEC are the most common methods for analyzing the molecular weight distribution of polymers. These techniques separate molecules based on their size in solution. GPC analysis has been used to:

Confirm the successful synthesis of P4VP-b-PBLG diblock copolymers by showing an increase in molecular weight compared to the starting homopolymers. scirp.org

Determine the molecular weight and PDI of PBLG synthesized under different conditions, revealing that lower temperatures can lead to a narrower molecular weight distribution. wiley.com

Monitor the ROP of γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA) to study the kinetics of the polymerization. researchgate.net

Characterize high-molecular-weight PBLG brush polymers and their subsequent deprotected forms. nih.gov

| Polymerization Method | Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |

| ROP of BLG-NCA at 25 °C | - | 1.56 | wiley.com |

| ROP of BLG-NCA at 0 °C | - | 1.07 | wiley.com |

| ROP initiated by Zn(OAc)₂/aniline (B41778) | Varies with conversion | Varies | researchgate.net |

| PNB-g-PBLG brush polymers | Up to 3.6 MDa (for deprotected PGA) | Low | nih.gov |

High-Performance Liquid Chromatography (HPLC): While often used for the analysis of small molecules, HPLC systems can be equipped with GPC columns for polymer analysis. One study mentioned using a Waters 515 HPLC pump as part of their GPC system to determine the molecular weight of PBLG. sciengine.com

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC))

Thermal analysis techniques provide insights into the thermal transitions and stability of PBLG.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.

DSC has been used to identify the glass transition temperature (Tg) of PBLG units in copolymers. In one study of a PBLG-PPG-PBLG film, a Tg was observed, and an endothermic peak around 100 °C was attributed to an α-helical transition. mdpi.com

In studies of oligopeptides of γ-benzyl-L-glutamate, DSC revealed a step in the heat capacity associated with the glass transition. nih.govacs.org

For blends of PBLG with poly(styrene-block-butadiene-block-styrene) (SBS), DSC data showed that the melting temperature of the PBLG segments decreased as the amount of SBS increased. asianpubs.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition.

TGA of a PBLG-PPG-PBLG film showed that the polymer began to decompose above 280 °C, indicating good thermal stability. mdpi.com

In another study, PBLG was found to start decomposing at 250 °C, with the maximum decomposition rate at 280 °C. researchgate.net

TGA has also been used to determine the weight loss of PBLG-g-HA, a hydroxyapatite-grafted PBLG, which was found to be 21.1%. plos.org

| Thermal Property | Value (°C) | Method | Reference |

| Decomposition Start Temperature | >280 | TGA | mdpi.com |

| Decomposition Start Temperature | 250 | TGA | researchgate.net |

| Maximum Decomposition Rate Temp. | 280 | TGA | researchgate.net |

| Glass Transition Temperature (Tg) | 26 (second heating) | DSC | mdpi.com |

| Endothermic Peak (α-helical transition) | ~100 | DSC | mdpi.com |

Rheological and Solution Conformation Studies

The rheological properties of PBLG solutions are complex and highly dependent on concentration, solvent, and molecular weight.

PBLG solutions can form liquid crystalline phases, which significantly influences their flow behavior. researchgate.net At high concentrations, PBLG solutions in m-cresol exhibit liquid crystalline behavior. kuleuven.beaip.org The rheology of these solutions can be described by a polydomain texture model, especially for moderately concentrated nematic solutions (12 wt% < C < 30 wt%). kuleuven.beaip.org

Studies on highly concentrated PBLG solutions (e.g., 37 wt% and 40 wt% in m-cresol) have revealed interesting phenomena:

At 40 wt%, the solution exhibits two steady-state viscosity branches. The lower branch is thought to be the equilibrium state, while the upper branch is a metastable, "glass-like" structure induced by high shear rates. kuleuven.beaip.org

The relaxation behavior after the cessation of flow is complex, involving at least two different mechanisms that depend on concentration. kuleuven.beaip.org

Transient viscoelastic measurements after stopping the flow show that the dynamic moduli change over a much longer timescale than the stress relaxation, indicating slow structural rearrangements. aip.org

The conformation of PBLG in solution is a key factor in its rheological properties. In helicogenic solvents, the rigid, rod-like α-helical conformation leads to the formation of ordered phases at higher concentrations. nih.govacs.org The transition from an isotropic to a cholesteric liquid crystalline phase is dependent on the polymer's molecular weight and concentration. acs.org Dripping-onto-substrate (DoS) rheometry has been used to study the extensional rheology of PBLG solutions across this phase transition. acs.org

Self Assembly and Supramolecular Organization of Poly Gamma Benzyl L Glutamate Systems

Formation of Polymeric Micelles and Vesicular Structures

Amphiphilic block copolymers containing PBLG as the hydrophobic block and a hydrophilic block, such as poly(ethylene glycol) (PEG) or poly(ethylene oxide) (PEO), readily self-assemble in selective solvents to form polymeric micelles. asianpubs.orgrsc.orgecust.edu.cn These micelles typically possess a core-shell structure, with the hydrophobic PBLG chains forming the core and the hydrophilic segments forming the outer corona. asianpubs.org The formation of these structures is a spontaneous process driven by the minimization of interfacial energy between the hydrophobic polymer segments and the aqueous environment.

The morphology of the resulting aggregates can be tuned by altering the block copolymer architecture. For instance, PBLG-block-PEG copolymers have been shown to form spherical micelles, disk-like micelles, and vesicles. rsc.org The transition between these morphologies is influenced by the relative block lengths of the hydrophobic and hydrophilic segments. rsc.org In some cases, more complex "tree-like" micellar structures have been observed in blends of PBLG-block-PEG and PBLG-graft-PEG copolymers. asianpubs.org

Vesicular structures, or polymersomes, are another common self-assembled morphology for PBLG-based block copolymers. ecust.edu.cnresearchgate.net These are hollow spheres with a bilayer membrane formed by the hydrophobic PBLG segments, encapsulating an aqueous core. The formation of vesicles is favored under certain conditions, such as for pure PBLG-g-PEG graft copolymers or by adjusting the initial solvent composition. ecust.edu.cnresearchgate.net For example, the use of dimethylformamide (DMF) as an initial solvent can lead to larger vesicles compared to tetrahydrofuran (B95107) (THF), which is attributed to the different solvation of the polymer chains. researchgate.net

The critical micelle concentration (CMC) is a key parameter characterizing the formation of micelles and is influenced by factors such as the length of the PBLG block and temperature. uni.lu Generally, a longer hydrophobic PBLG block leads to a lower CMC, indicating a greater tendency for self-assembly. uni.lu

Nanoparticle Formation Through Self-Assembly Principles (e.g., Nanoprecipitation)

Nanoprecipitation, also known as the solvent displacement method, is a widely employed technique for fabricating PBLG-based nanoparticles. doi.orgnih.govresearchgate.net This method involves dissolving the polymer in a good, water-miscible organic solvent and then adding this solution to water, which is a non-solvent for PBLG, under stirring. doi.orgnih.gov The rapid change in solvent quality induces the hydrophobic PBLG chains to collapse and aggregate, forming nanoparticles.

The characteristics of the resulting nanoparticles, such as size and shape, can be controlled by various parameters. The molecular weight of the PBLG polymer has a direct impact on the shape of the nanoparticles, with higher molecular weights leading to more elongated, oblate-shaped particles. doi.org The concentration of the polymer solution also influences the size of the nanoparticles, with larger particles being formed at higher concentrations. nih.gov

This technique allows for the incorporation of various functionalities into the nanoparticles by using mixtures of different PBLG derivatives during the preparation process. nih.govresearchgate.netnih.gov For example, nanoparticles with a hydrophilic PEG shell can be created to improve their circulation time in biological systems. nih.gov Furthermore, functional molecules can be attached to the nanoparticle surface for targeting applications. nih.gov

The self-assembly of PBLG into nanoparticles is driven by the polymer's tendency to adopt a rigid α-helical conformation, which leads to ordered packing of the polymer chains within the nanoparticle core. doi.org This ordered arrangement contributes to the non-spherical morphologies often observed. doi.org

Formation of Ordered Three-Dimensional Structures and Thin Film Morphologies

The rigid, rod-like α-helical structure of PBLG drives its self-assembly into highly ordered three-dimensional structures and distinct morphologies in thin films. researchgate.netresearchgate.netnih.govresearchgate.net In solution, PBLG can form physical organogels characterized by a 3D network of nanofibers. nih.govrsc.org These nanofibers are composed of PBLG helices packed in a distorted hexagonal array. nih.gov Crystalline domains within this network act as physical cross-links, stabilizing the gel structure. nih.gov

In thin films, the self-assembly of PBLG is influenced by the solvent and the substrate. When cast from solution, PBLG can form various ordered phases. For instance, in thin film solutions, the addition of a non-solvent like methanol (B129727) can induce the formation of crystals with a pseudohexagonal packing of the α-helices oriented parallel to the substrate. researchgate.net These crystals often exhibit a zigzag pattern of alternating domain orientations. researchgate.net

The secondary structure of the PBLG segment plays a crucial role in determining the morphology of thin films of PBLG-containing block copolymers. researchgate.net For triblock copolymers with a polydimethylsiloxane (B3030410) (PDMS) central block, a β-sheet conformation for shorter PBLG blocks leads to fibrous structures, while a longer PBLG block that adopts an α-helical conformation results in a lamellar morphology. researchgate.net

The formation of these ordered structures is a result of the interplay between various interactions, including hydrogen bonding within the α-helices, π-π stacking between the benzyl (B1604629) groups of the side chains, and liquid crystalline ordering of the rigid rods. researchgate.netresearchgate.netresearchgate.net These interactions lead to a hierarchical self-assembly process that spans multiple length scales, from the molecular to the macroscopic. researchgate.net

Analysis of Factors Influencing Self-Assembly Behavior (e.g., Block Lengths, Solvent Environment, pH)

The self-assembly of poly(gamma-benzyl-L-glutamate) (PBLG) systems is a highly tunable process, sensitive to a variety of intrinsic and extrinsic factors. Understanding these factors is crucial for controlling the morphology and properties of the resulting supramolecular structures.

Block Lengths: In block copolymers containing PBLG, the relative lengths of the hydrophobic PBLG block and the hydrophilic block are a primary determinant of the self-assembled morphology. rsc.orguni.lunist.gov

Micelle and Vesicle Formation: By systematically varying the block ratio in poly(ethylene glycol)-block-poly(γ-benzyl-L-glutamate) (PEG-b-PBLG) copolymers, a range of structures including micelles, disk-like micelles, vesicles, and large vesicles can be obtained. rsc.org

Critical Micelle Concentration (CMC): Increasing the length of the hydrophobic PBLG block generally leads to a decrease in the CMC, signifying a stronger driving force for micellization. uni.lu

Nanoparticle Size: The size of self-assembled nanoparticles is also dependent on the PBLG chain length; a higher PBLG content results in larger particles. uni.lu

Solvent Environment: The nature of the solvent plays a critical role in directing the self-assembly process. researchgate.net

Initial Solvent Effects: The choice of the initial solvent used to dissolve the copolymer before introducing the selective solvent can significantly impact the final morphology. For instance, using dimethylformamide (DMF) as the initial solvent for PNIPAm-b-PZLys copolymers results in much larger vesicles compared to when tetrahydrofuran (THF) is used. researchgate.net This is attributed to the different degrees of solvation and chain packing in different solvents. researchgate.net

Solvent Mixtures: The addition of a non-solvent can induce crystallization and the formation of ordered structures. researchgate.net For example, adding small amounts of methanol (a non-solvent) to a chloroform (B151607) solution of PBLG can lead to the growth of highly ordered hexagonal columnar liquid crystalline structures. researchgate.net

pH: The pH of the aqueous environment can be a powerful stimulus for pH-responsive PBLG-based copolymers. rsc.orgresearchgate.netnih.gov

pH-Sensitive Micelles: Copolymers such as poly(N-vinylpyrrolidone)-b-poly(γ-benzyl-L-glutamate) (PVP-PBLG) can form pH-sensitive micelles. rsc.org

Conformational Changes: For copolymers containing a pH-sensitive block like poly(L-glutamic acid) (PLGA), changes in pH can induce conformational changes in that block from a helix to a coil. ecust.edu.cn This, in turn, can trigger a morphological transition of the self-assembled aggregates, for example, from vesicles to spherical micelles. ecust.edu.cn

Poly Gamma Benzyl L Glutamate in Advanced Materials Research

Polymeric Scaffolds for Regenerative Engineering

The intrinsic properties of PBLG, such as its biocompatibility and adjustable degradation rates, make it a suitable material for fabricating scaffolds that support tissue regeneration. ontosight.aiplos.orgnih.gov These scaffolds can be engineered to mimic the natural extracellular matrix, providing a conducive environment for cell adhesion, proliferation, and differentiation. nih.gov Researchers have successfully used PBLG to create scaffolds for bone, cartilage, and adipose tissue engineering. plos.orgnih.govrsc.org

Porous microspheres are widely used in tissue engineering as injectable cell carriers, which offer a minimally invasive method for delivering cells to target sites and can fill irregular defects. nih.govnih.gov PBLG is a favored material for this application. The most common fabrication technique is the oil-in-water (O/W) solvent-evaporation or emulsion method. nih.govrsc.org In this process, a solution of PBLG in an organic solvent is emulsified in an aqueous phase to form droplets, which are then hardened into microspheres as the solvent evaporates.

Table 1: Fabrication Parameters and Properties of PBLG-based Microspheres

| Fabrication Method | Polymer/Composite | Porogen/Additive | Key Finding | Resulting Properties | Reference |

|---|---|---|---|---|---|

| Emulsion Method | Poly(γ-benzyl-L-glutamate) (PBLG) | Gelatin | Porosity and pore size can be adjusted by the amount of gelatin porogen. | Average pore diameter: 50.9 ± 10.3 μm; Porosity: 86.58 ± 2.37% (with 6.5% gelatin). | rsc.org |

| O/W Solvent-Evaporation | PBLG-grafted-mesoporous hydroxyapatite (B223615) (PBLG-g-MHA) | None | Optimal spherical shapes were achieved at a 3% (w/v) solution concentration with 33-50 wt% PBLG graft amounts. | Favorable for cell proliferation and enhanced osteogenic differentiation. | rsc.org |

| Emulsification | Poly(γ-benzyl-L-glutamate) (PBLG) | Gelatin | Porous microspheres supported adipogenic differentiation of human adipose-derived stem cells (hASCs). | Successfully generated subcutaneous adipose tissue with a typical lobule-like structure in vivo. | plos.org |

A critical aspect of designing scaffolds for regenerative engineering is controlling the degradation rate to match the rate of new tissue formation. PBLG offers tunable degradation properties, which can be modulated through several strategies. plos.org The primary method for controlling the degradation rate of PBLG-based materials is by adjusting the polymer's molecular weight. aip.orgrsc.org Research has demonstrated an inverse linear relationship between the degradation rate and the molecular weight of PBLG; lower molecular weight polymers degrade faster. aip.org

This control allows for the creation of scaffolds that maintain structural integrity during the initial phases of tissue healing and then gradually degrade, allowing the host tissue to replace the scaffold. In vivo studies have shown that PBLG microspheres can have a satisfactory degradation timeframe, for instance, between 8 and 12 weeks for cartilage tissue engineering applications. rsc.org Introducing hydrophilic groups into the polymer's side chains or backbone is another strategy investigated to enhance degradability. aip.org Furthermore, surface treatments and cross-linking can alter the physical and chemical configuration of the polymer, thereby modifying its degradation properties.

Design and Fabrication of Porous Microspheres

Functional Polymers for Controlled Release Systems

PBLG and its derivatives are extensively used to create functional polymers for controlled drug release systems. ontosight.ai The polymer's amphiphilic nature, when combined with other polymers, allows for the formation of nanostructures like micelles and nanoparticles that can encapsulate therapeutic agents. mdpi.comnih.gov These systems are designed to protect drugs from premature degradation and release them in a sustained or targeted manner.

The encapsulation of drugs within PBLG-based carriers typically relies on the hydrophobic nature of the PBLG core. mdpi.com In aqueous environments, amphiphilic block copolymers containing a hydrophobic PBLG segment and a hydrophilic segment (such as polyethylene (B3416737) glycol, PEG) self-assemble into core-shell structures. mdpi.comnih.gov Hydrophobic drugs can be physically entrapped within the PBLG core through hydrophobic interactions. mdpi.com

The drug loading capacity and efficiency depend on the polymer's structure and the drug itself. For example, arborescent copolymers with a PBLG core have demonstrated drug loading capacities for doxorubicin (B1662922) (DOX) of up to 11.2 wt% and loading efficiencies as high as 67%. mdpi.com In another system, DOX was covalently conjugated to the core of micelles via pH-sensitive hydrazone bonds, achieving a drug loading capacity of up to 15% and an encapsulation efficiency of 80%. nih.gov The release of the encapsulated drug is often governed by diffusion from the polymer matrix or by the degradation of the polymer itself.

Table 2: PBLG-Based Systems for Controlled Drug Release

| Carrier Type | Drug | Encapsulation/Loading | Release Mechanism | Key Finding | Reference |

|---|---|---|---|---|---|

| Arborescent PBG-eg-PEO Copolymers | Doxorubicin (DOX) | Loading Capacity: up to 11.2 wt%; Loading Efficiency: up to 67% | pH-responsive sustained release | Core branching density influenced encapsulation and release properties. | mdpi.com |

| Dual pH/Reduction Responsive Diblock Copolypeptide Nanogels | Doxorubicin (DOX) | Not specified | Accelerated release in intracellular reductive and acidic conditions. | Nanogels are promising for targeted intracellular drug delivery. | rsc.org |

| Thermo/pH Dual-Responsive Polymeric Micelles | Doxorubicin (DOX) | Loading Capacity: up to 15%; Encapsulation Efficiency: 80% (via hydrazone bonds) | Accelerated release in acidic conditions. | Blank micelles were non-cytotoxic, while DOX-loaded micelles showed strong cytotoxic activity against cancer cells. | nih.gov |